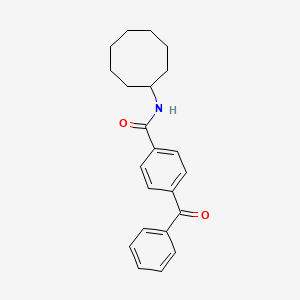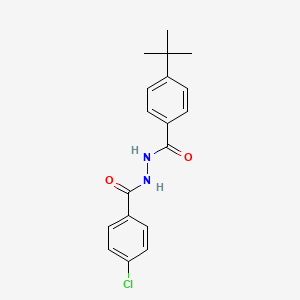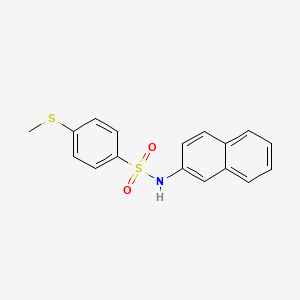![molecular formula C15H12ClFN2O2 B5721818 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as LMK-235 and has been found to exhibit promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. Additionally, HDAC inhibition can also result in the inhibition of the production of pro-inflammatory cytokines, leading to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound exhibits antitumor activity in xenograft models of breast and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide in lab experiments include its potential therapeutic properties, its well-established synthesis method, and its relatively low toxicity. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to use in certain experiments, and its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on the epigenetic regulation of gene expression. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases such as fungal infections and autoimmune disorders. Additionally, the development of more soluble derivatives of this compound could improve its potential for use in lab experiments and clinical applications.
Synthesemethoden
The synthesis of 2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl 2-oxo-2-phenylethanoate to obtain the final product. This synthesis method has been reported in various scientific journals and has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to exhibit antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-13-4-2-1-3-12(13)15(21)18-9-14(20)19-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUVZASTQYABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





phosphinic acid](/img/structure/B5721762.png)

![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)


![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)